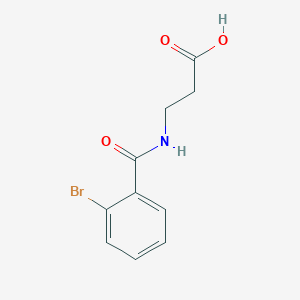

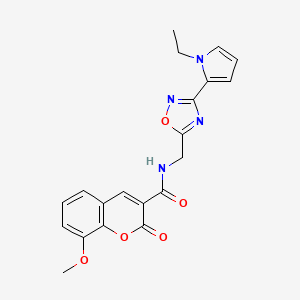

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea” is a urea derivative. Urea compounds are often used in medicinal chemistry due to their bioactivity . The presence of a chlorobenzyl group and a dimethylaminophenethyl group could potentially influence the compound’s properties and bioactivity.

Applications De Recherche Scientifique

Complexation-Induced Unfolding

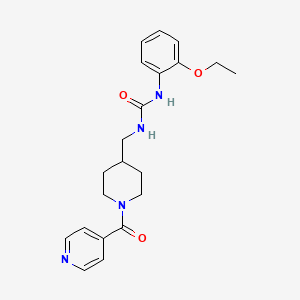

Heterocyclic ureas, including structures related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have been studied for their ability to undergo complexation-induced unfolding. This process involves the transformation of simple foldamers into multiply hydrogen-bonded sheetlike structures, mimicking the helix-to-sheet transition shown by peptides. Such molecules serve as useful building blocks for self-assembly, highlighting their potential in nanotechnology and material science applications (Corbin et al., 2001).

Antioxidant Activity and Enzyme Inhibition

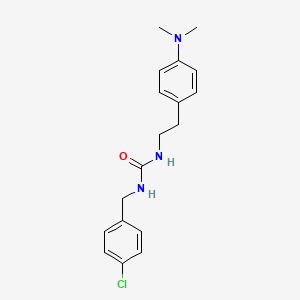

Compounds derived from phenethylamines, including those structurally similar to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," have shown significant antioxidant activities and enzyme inhibitory properties. These compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in therapeutic applications, particularly in conditions where oxidative stress and enzymatic dysregulation are involved (Aksu et al., 2016).

Urease-Like Intrinsic Catalytic Activities

Research into dinuclear nickel complexes has unveiled urease-like intrinsic catalytic activities, including the hydrolysis of urea. Inspired by the natural enzyme urease, these complexes demonstrate the potential for chemical catalysis in aqueous solutions, possibly offering new pathways for the synthesis of biologically active compounds (Kundu et al., 2021).

Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

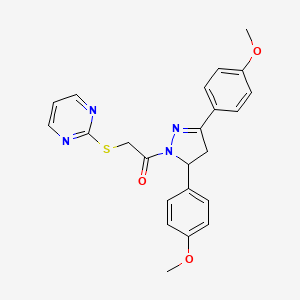

The discovery of a nonpeptidic agonist, structurally related to "1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea," for the GPR14/urotensin-II receptor showcases its significance in pharmacology. This compound, identified through a functional cell-based screen, serves as a potential lead for drug development targeting the urotensin-II receptor, which is implicated in various physiological and pathological processes (Croston et al., 2002).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZCGFGGRLFVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(2-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2686966.png)

![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)